molecular formula C21H11F5O3S B15110624 (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B15110624
M. Wt: 438.4 g/mol
InChI Key: PNDLWUGRRALAMR-AUWJEWJLSA-N
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Description

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a thiophene ring, and a pentafluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Thiophene Ring: This step often involves coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Pentafluorobenzyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the pentafluorobenzyl group.

    (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(methyl)oxy]-1-benzofuran-3(2H)-one: Has a methyl group instead of the pentafluorobenzyl group.

Uniqueness

The presence of the pentafluorobenzyl group in (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C21H11F5O3S

Molecular Weight

438.4 g/mol

IUPAC Name

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C21H11F5O3S/c1-9-4-5-30-15(9)7-14-21(27)11-3-2-10(6-13(11)29-14)28-8-12-16(22)18(24)20(26)19(25)17(12)23/h2-7H,8H2,1H3/b14-7-

InChI Key

PNDLWUGRRALAMR-AUWJEWJLSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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